Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a chemical compound with the molecular formula C12H13N3O3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate typically involves the reaction of ethyl cyanoacetate with N-methylacetamide in the presence of a base. The reaction conditions often include refluxing the reactants in a suitable solvent such as ethanol or methanol. The process may also involve the use of catalysts to enhance the reaction rate and yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also improve the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl 6-Cyano-3-(N-ethylacetamido)pyridine-2-carboxylate
- Ethyl 6-Cyano-3-(N-methylbenzamido)pyridine-2-carboxylate
- Ethyl 6-Cyano-3-(N-methylpropionamido)pyridine-2-carboxylate
Comparison: Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is unique due to its specific substituents, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets. These differences can be crucial in determining its suitability for various applications .
Biological Activity
Ethyl 6-Cyano-3-(N-methylacetamido)pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial and antifungal properties, potential mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Pyridine ring : A six-membered aromatic ring containing nitrogen.
- Cyano group : A nitrile functional group that enhances reactivity.
- N-methylacetamido group : An amide linkage that contributes to biological activity.
Antibacterial Activity
Recent studies indicate that this compound exhibits notable antibacterial properties. It has been investigated for its ability to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Mechanism of Action : The compound may interact with bacterial enzymes, disrupting metabolic pathways essential for bacterial growth and survival. For instance, it has been suggested that it may inhibit specific enzymes involved in cell wall synthesis or protein production .
Antifungal Activity
In addition to antibacterial effects, this compound has also shown potential as an antifungal agent. Its efficacy against fungal pathogens makes it a candidate for further development in antifungal therapies.
- Research Findings : Laboratory studies have demonstrated that this compound can inhibit the growth of several fungal species, suggesting a broad spectrum of activity .
Table 1: Summary of Biological Activities
Activity Type | Target Organisms | Observed Effects | Reference |
---|---|---|---|
Antibacterial | E. coli, Staphylococcus aureus | Inhibition of growth | |
Antifungal | Candida albicans, Aspergillus spp. | Inhibition of spore germination |
Research Insights
A study published in the Egyptian Journal of Chemistry explored the synthesis and biological evaluation of derivatives similar to this compound. The findings indicated that modifications to the structure could enhance antibacterial and antifungal activities, emphasizing the importance of structure-activity relationships (SAR) in drug design .
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed to involve:
- Enzyme Inhibition : Targeting specific enzymes crucial for bacterial and fungal metabolism.
- Disruption of Cellular Processes : Interfering with nucleic acid synthesis or protein function.
Properties
Molecular Formula |
C12H13N3O3 |
---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 3-[acetyl(methyl)amino]-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-4-18-12(17)11-10(15(3)8(2)16)6-5-9(7-13)14-11/h5-6H,4H2,1-3H3 |
InChI Key |
KUULXNYSTCUJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C#N)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.